molecular formula C17H32O6 B14014814 2-Methylprop-2-enoic acid;nonane-1,9-diol

2-Methylprop-2-enoic acid;nonane-1,9-diol

Cat. No.: B14014814
M. Wt: 332.4 g/mol
InChI Key: BYMITEZBCBCIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylprop-2-enoic acid;nonane-1,9-diol typically involves the esterification of 2-methylprop-2-enoic acid with nonane-1,9-diol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

2-Methylprop-2-enoic acid;nonane-1,9-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methylprop-2-enoic acid;nonane-1,9-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylprop-2-enoic acid;nonane-1,9-diol involves its ability to undergo polymerization reactions. The ester groups in the compound can form cross-linked networks, which contribute to its mechanical strength and stability. The molecular targets and pathways involved in these reactions include radical polymerization and coordination polymerization .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H32O6

Molecular Weight

332.4 g/mol

IUPAC Name

2-methylprop-2-enoic acid;nonane-1,9-diol

InChI

InChI=1S/C9H20O2.2C4H6O2/c10-8-6-4-2-1-3-5-7-9-11;2*1-3(2)4(5)6/h10-11H,1-9H2;2*1H2,2H3,(H,5,6)

InChI Key

BYMITEZBCBCIQY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)O.CC(=C)C(=O)O.C(CCCCO)CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.